molecular formula C9H4ClF3O2 B13584823 1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione

1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione

Cat. No.: B13584823
M. Wt: 236.57 g/mol
InChI Key: SYVFPWUIENKHKN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione is a fluorinated aromatic diketone characterized by a 4-chlorophenyl group attached to a trifluoromethyl-substituted propane-1,2-dione backbone. Its molecular formula is C₉H₄ClF₃O₂, with a molecular weight of 244.34 g/mol (as per catalog data in ).

Properties

Molecular Formula

C9H4ClF3O2

Molecular Weight

236.57 g/mol

IUPAC Name

1-(4-chlorophenyl)-3,3,3-trifluoropropane-1,2-dione

InChI

InChI=1S/C9H4ClF3O2/c10-6-3-1-5(2-4-6)7(14)8(15)9(11,12)13/h1-4H

InChI Key

SYVFPWUIENKHKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis

According to Vulcanchem’s product information, the synthesis involves multiple steps starting from appropriate aromatic precursors, incorporating trifluoromethylation and oxidation reactions to yield the target diketone compound. Although exact stepwise protocols are proprietary, the general approach includes:

  • Step 1: Preparation or procurement of 4-chlorophenyl-substituted intermediates.
  • Step 2: Introduction of the trifluoromethyl group, often via trifluoromethylation reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent (TMS-CF3).
  • Step 3: Oxidation to form the 1,2-diketone structure, possibly through controlled oxidation of a corresponding hydroxy or keto intermediate.

The reaction conditions typically require anhydrous solvents, inert atmosphere, and temperature control to maximize yield and purity.

Example Synthetic Route (Literature-Inspired)

While direct literature on this exact compound is limited, analogous diketone syntheses provide insight:

  • Starting Material: 4-Chlorobenzaldehyde or 4-chlorophenylacetic acid derivatives.
  • Trifluoromethylation: Using a trifluoromethylating agent under basic or catalytic conditions to install the CF3 group.
  • Diketone Formation: Oxidation using reagents such as selenium dioxide, manganese dioxide, or hypervalent iodine compounds to generate the 1,2-diketone.

Purification and Characterization

  • Purification is generally performed via column chromatography using silica gel and solvent gradients (e.g., ethyl acetate/hexane).
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm molecular structure and purity.

Data Table Summarizing Key Compound Properties and Preparation Parameters

Parameter Description/Value
Molecular Formula C9H4ClF3O2
Molecular Weight 236.57 g/mol
CAS Number (Not publicly disclosed in current sources)
Key Functional Groups 4-Chlorophenyl, trifluoromethyl, 1,2-diketone
Typical Solvents Used Tetrahydrofuran (THF), dichloromethane (CH2Cl2)
Common Reagents for CF3 Group Ruppert-Prakash reagent (TMS-CF3), CF3I
Oxidizing Agents Selenium dioxide, manganese dioxide, hypervalent iodine
Purification Techniques Silica gel chromatography
Handling Precautions Avoid heat and oxidizers; use gloves and goggles

Research Outcomes and Optimization Notes

  • The yield and purity depend heavily on the choice of trifluoromethylation reagent and oxidation conditions.
  • Reaction time and temperature are critical variables; prolonged reaction times at room temperature favor better selectivity.
  • Use of inert atmosphere (nitrogen or argon) reduces side reactions.
  • Post-synthesis purification is essential due to the compound's sensitivity to moisture and light.

Comparative Analysis of Preparation Routes

Methodology Advantages Limitations References/Notes
Direct trifluoromethylation of chlorophenyl precursors Efficient CF3 introduction, fewer steps Requires specialized reagents, sensitive to moisture Vulcanchem synthesis overview
Multi-step oxidation of trifluoromethylated intermediates Allows controlled diketone formation Longer synthesis time, potential side products Analogous diketone syntheses
Use of hypervalent iodine oxidants Mild conditions, good selectivity Cost of reagents, scale-up challenges Literature on diketone oxidation

Chemical Reactions Analysis

Structural and Electronic Features

The compound contains:

  • Two ketone groups (1,2-dione) in conjugation, enhancing electrophilicity.

  • A trifluoromethyl (-CF₃) group, which exerts strong electron-withdrawing effects via inductive withdrawal, polarizing adjacent carbonyl groups.

  • A 4-chlorophenyl ring, providing steric bulk and directing substituent effects.

These features dictate its reactivity in nucleophilic additions, reductions, and cyclization reactions.

Nucleophilic Additions

The electron-deficient carbonyl carbons undergo nucleophilic attack under basic or acidic conditions.

Reaction Reagents/Conditions Product Mechanistic Notes
Grignard AdditionRMgX (R = alkyl/aryl), THF, 0–25°C1-(4-Chlorophenyl)-3,3,3-trifluoro-1,2-propanediol derivatives Trifluoromethyl group increases electrophilicity, favoring addition at C1 or C2.
Hydrazine CondensationNH₂NH₂, EtOH, refluxPyrazoline or pyrazole derivatives via cyclocondensation Conjugated diones form five-membered heterocycles with bifunctional nucleophiles.

Reduction Reactions

The ketone groups are reducible to secondary alcohols or alkanes depending on conditions.

Reducing Agent Conditions Product Yield Selectivity
NaBH₄MeOH, 0°C1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-diol45–60%Partial reduction due to steric hindrance from -CF₃.
LiAlH₄Et₂O, reflux1-(4-Chlorophenyl)-3,3,3-trifluoropropane20–30%Over-reduction to alkane; competing side reactions.

Cyclization and Heterocycle Formation

The 1,2-dione motif participates in cyclocondensation with diamines or amino-alcohols.

Example Reaction with Ethylenediamine:

Conditions : Ethylenediamine, AcOH, 80°C
Product : Quinoxaline derivative with -CF₃ and -Cl substituents
Mechanism :

  • Nucleophilic attack by amine at C1 and C2.

  • Dehydration to form fused bicyclic structure.

Electrophilic Aromatic Substitution (EAS)

Reagent Conditions Product Yield
LDA (Lithium Diisopropylamide)THF, −78°COrtho-lithiated intermediate for further functionalization 50–70%

Radical Reactions

The -CF₃ group stabilizes adjacent radical intermediates, enabling unique pathways:

Example: Trifluoromethyl Radical Coupling

Conditions : AIBN, n-Bu₃SnH, 80°C
Product : Cross-coupled adducts via β-scission of transient radicals

Stability and Degradation

  • Hydrolytic Stability : Resistant to hydrolysis due to -CF₃’s inductive effects, but prolonged exposure to aqueous base cleaves diketones to carboxylic acids.

  • Thermal Stability : Decomposes above 200°C, releasing CO and CF₃-containing fragments.

Scientific Research Applications

1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(2-nitrophenyl)-propane-1,2-dione

  • Molecular Formula : C₁₅H₉ClN₂O₄
  • Key Differences : Replaces the trifluoromethyl group with a 2-nitrophenyl group.
  • Research Findings: Single-crystal X-ray analysis reveals a mean C–C bond length of 0.003 Å and an R factor of 0.047, indicating high crystallinity and structural stability .

Triadimefon (1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone)

  • Molecular Formula : C₁₄H₁₆ClN₃O₂
  • Key Differences: Features a triazole ring and phenoxy group instead of a diketone.
  • Applications : Widely used as a fungicide due to its triazole moiety, which inhibits ergosterol biosynthesis . This highlights how replacing the diketone with heterocyclic groups shifts biological activity.

Fluorinated Propane Derivatives

1-Chloro-3,3,3-trifluoropropene

  • Molecular Formula : C₃H₂ClF₃
  • Key Differences : An unsaturated fluoropropene lacking the diketone and chlorophenyl groups.
  • Applications : Used in refrigerants and polyurethane foam blowing agents due to low boiling points and thermal stability .
  • Physical Properties : Boiling point ≈ 19°C , contrasting sharply with the solid-state dione derivatives .

1,1,2,2-Tetrachloro-3,3,3-trifluoropropane (R-223)

  • Molecular Formula : C₃HCl₄F₃
  • Key Differences : Fully chlorinated except for the trifluoromethyl group.
  • Properties : Higher boiling point (due to chlorine substitution) facilitates separation from less halogenated compounds during purification .

Functional Group Variants

1,1,1-Trifluoro-2,3-epoxypropane

  • Molecular Formula : C₃H₃F₃O
  • Key Differences : Replaces diketone with an epoxide ring.
  • Properties : Boiling point 38°C , density 1.3 g/cm³ , and high moisture sensitivity due to the reactive epoxide group .
  • Applications : Serves as a precursor for fluorinated polymers and fine chemicals.

3,3,3-Trifluoropropane-1,2-diol

  • Molecular Formula : C₃H₅F₃O₂
  • Key Differences : Substitutes diketone with diol groups.
  • Applications : Used in electrochemical studies and as a building block for fluorinated surfactants .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point/State Applications
1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione C₉H₄ClF₃O₂ 244.34 Diketone, Cl, CF₃ Solid (est.) Organic synthesis (hypothetical)
1-(4-Chlorophenyl)-3-(2-nitrophenyl)-propane-1,2-dione C₁₅H₉ClN₂O₄ 328.70 Diketone, Cl, NO₂ Solid Crystallography studies
1-Chloro-3,3,3-trifluoropropene C₃H₂ClF₃ 148.49 Alkene, Cl, CF₃ 19°C Refrigerants
1,1,1-Trifluoro-2,3-epoxypropane C₃H₃F₃O 112.05 Epoxide, CF₃ 38°C Polymer precursors

Key Research Findings and Trends

Electron-Withdrawing Effects: The trifluoromethyl group in the target compound enhances electrophilicity at the diketone carbonyls, similar to nitro groups in analogs. However, CF₃ offers better thermal stability than NO₂ .

Halogen Influence : Chlorine in the para position on the phenyl ring directs substitution reactions, while aliphatic chlorines (e.g., in R-223) increase molecular weight and boiling points .

Application Divergence : Fluorinated propanes with unsaturated bonds (e.g., trifluoropropenes) dominate in refrigeration, while diketones are niche intermediates due to synthetic complexity .

Biological Activity

1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione (CAS: 111269-62-6) is an organic compound that has garnered attention due to its potential biological activities. This compound features a trifluoromethyl group and a chlorophenyl moiety, which contribute to its chemical properties and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Basic Information

  • Chemical Formula : C₉H₄ClF₃O₂
  • Molecular Weight : 236.58 g/mol
  • Appearance : Typically a white to light yellow solid
  • Melting Point : 120 °C
  • Boiling Point : Approximately 229.8 °C .

Solubility

1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione exhibits good solubility in various organic solvents, which is advantageous for its application in biological assays and synthesis processes .

The biological activity of 1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways.
  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy may be linked to the disruption of bacterial cell membranes .

Case Studies and Research Findings

  • Anticancer Properties : A study evaluating the anticancer potential of various trifluoromethyl-containing compounds highlighted that 1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione exhibited cytotoxic effects on cancer cell lines. The mechanism was suggested to involve apoptosis induction through mitochondrial pathways .
  • Neuroprotective Effects : Research has indicated that the compound may have neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests potential therapeutic applications in neurodegenerative diseases .
  • Toxicological Assessments : Toxicological evaluations have shown that while the compound exhibits promising biological activities, it also poses risks of cytotoxicity at higher concentrations. Safety assessments are critical for determining therapeutic windows .

Data Table: Biological Activity Summary

Activity Type Effect Mechanism Reference
AnticancerCytotoxicity on cancer cell linesApoptosis induction
AntimicrobialInhibition of bacterial growthDisruption of cell membranes
NeuroprotectiveProtection against oxidative stressModulation of neurotransmitters
Enzyme InhibitionCOX inhibitionAnti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via condensation of 4-chlorobenzaldehyde with trifluoroacetone under alkaline conditions. Ethanol or methanol is used as a solvent, with heating (60–80°C) to drive the reaction. Catalysts like piperidine or KOH improve yields (60–75%). Purification involves vacuum distillation or recrystallization from ethanol .
  • Key Parameters :

  • Solvent polarity affects reaction kinetics.
  • Temperature controls side-product formation.
  • Catalyst choice impacts enantioselectivity in chiral derivatives.

Q. How is the structural integrity of 1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) confirms molecular geometry. For example, bond angles (C=O: 120.5° ± 0.3°) and torsional parameters (C-Cl bond length: 1.74 Å) align with density functional theory (DFT) predictions. Complementary techniques:

  • NMR : 19F^{19}\text{F} NMR shows a singlet at δ −63 ppm (CF3_3), while 13C^{13}\text{C} NMR confirms ketone carbonyls at δ 190–195 ppm .
  • FT-IR : Strong C=O stretches at 1740–1780 cm1^{-1} and C-F vibrations at 1100–1250 cm1^{-1} .

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer : It serves as:

  • A synthon for heterocycles (e.g., pyrazoles via hydrazine reactions).
  • A ligand precursor in metal-organic frameworks (MOFs) due to electron-withdrawing CF3_3 enhancing Lewis acidity.
  • A substrate in enzyme inhibition studies (e.g., acetylcholinesterase) where the 4-chlorophenyl group modulates binding affinity .

Advanced Research Questions

Q. How do computational studies explain the electronic effects of the trifluoromethyl and chlorophenyl groups on reactivity?

  • Methodological Answer : DFT calculations (B3LYP/6-311++G(d,p)) reveal:

  • The CF3_3 group induces electron deficiency at the diketone moiety (Mulliken charge: −0.42 e), facilitating nucleophilic attacks.
  • The 4-chlorophenyl ring creates a polarized π-system , stabilizing transition states in Diels-Alder reactions. Solvent models (e.g., PCM) show THF enhances polarity-driven reactivity vs. non-polar hexane .
    • Contradictions : Some studies report conflicting Hammett constants (σCF3_{\text{CF3}} = 0.88 vs. 0.93), attributed to basis set selection in DFT .

Q. What discrepancies exist in reported spectroscopic data, and how can they be resolved?

  • Case Study : 1H^{1}\text{H} NMR chemical shifts for the aromatic protons vary between δ 7.45–7.62 ppm across studies.

  • Resolution : Deuterated solvent effects (CDCl3_3 vs. DMSO-d6_6) and concentration-dependent aggregation cause shifts. Standardized protocols (0.1 M in CDCl3_3) reduce variability .
    • Advanced Technique : Dynamic NMR (DNMR) at variable temperatures (25–60°C) identifies rotameric equilibria in solution, explaining split signals .

Q. What strategies mitigate challenges in crystallizing 1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione for X-ray studies?

  • Methodological Answer :

  • Solvent Screening : Slow evaporation from acetonitrile yields monoclinic crystals (space group P21_1/c) vs. amorphous solids from DCM.
  • Additives : 5% trifluoroacetic acid (TFA) disrupts π-π stacking, improving crystal quality .
    • Data Table :
ParameterValueSource
Crystal SystemMonoclinic
Unit Cell Volume987.7 Å3^3
R Factor0.047

Q. How does the compound interact with biological targets, and what structural analogs enhance activity?

  • Methodological Answer :

  • Enzyme Inhibition : Docking simulations (AutoDock Vina) show the diketone binds to serine proteases via H-bonds (ΔG = −9.2 kcal/mol).
  • Analog Design : Replacing 4-Cl with 3,5-diCl (as in CAS 139521-25-8) increases hydrophobic interactions, improving IC50_{50} by 3-fold .
    • Contradictions : In vivo studies report lower efficacy than in vitro, suggesting metabolic instability. Prodrug strategies (e.g., esterification) address this .

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